2,4-Dibromo-3,5-dimethylthiophene

Cross-coupling chemistry Palladium catalysis Thiophene functionalization

2,4-Dibromo-3,5-dimethylthiophene (CAS 63862-00-0) is a heterocyclic organic compound with the molecular formula C₆H₆Br₂S and a molecular weight of ~269.99 g·mol⁻¹. It belongs to the class of halogenated thiophenes and features two bromine substituents at the 2‑ and 4‑positions and methyl groups at the 3‑ and 5‑positions of the thiophene ring.

Molecular Formula C6H6Br2S
Molecular Weight 269.99 g/mol
CAS No. 63862-00-0
Cat. No. B1354548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3,5-dimethylthiophene
CAS63862-00-0
Molecular FormulaC6H6Br2S
Molecular Weight269.99 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1Br)C)Br
InChIInChI=1S/C6H6Br2S/c1-3-5(7)4(2)9-6(3)8/h1-2H3
InChIKeyRPCAOQRHVBMFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3,5-dimethylthiophene (CAS 63862-00-0): A Brominated Thiophene Building Block for Cross-Coupling and Conductive Materials


2,4-Dibromo-3,5-dimethylthiophene (CAS 63862-00-0) is a heterocyclic organic compound with the molecular formula C₆H₆Br₂S and a molecular weight of ~269.99 g·mol⁻¹ . It belongs to the class of halogenated thiophenes and features two bromine substituents at the 2‑ and 4‑positions and methyl groups at the 3‑ and 5‑positions of the thiophene ring. The compound is a white to pale‑yellow crystalline solid that is soluble in common organic solvents such as ether and alcohol but sparingly soluble in water . Its structure makes it a versatile intermediate for palladium‑catalyzed cross‑coupling reactions and for the preparation of thiophene‑based conductive polymers [1]. The compound is commercially available at a minimum purity of 95% and is typically stored under cool, dry conditions .

Why 2,4-Dibromo-3,5-dimethylthiophene Cannot Be Replaced by a Generic Dibromodimethylthiophene Isomer


The family of dibromodimethylthiophenes encompasses several constitutional isomers that share the same molecular formula (C₆H₆Br₂S) but differ in the positions of the bromine and methyl substituents. This positional variation profoundly influences steric and electronic properties, which in turn dictate reactivity in cross‑coupling reactions, regioselectivity of sequential functionalization, and the ultimate performance of derived materials [1]. For instance, the isomer 3,4‑dibromo‑2,5‑dimethylthiophene (CAS 39129‑54‑9) places bromine atoms at the β‑positions, while 2,5‑dibromo‑3,4‑dimethylthiophene (CAS 74707‑05‑4) locates them at the α‑positions. In contrast, the target compound—2,4‑dibromo‑3,5‑dimethylthiophene—features an α‑bromo and a β‑bromo group, a configuration that provides predictable differential reactivity at the two halogen sites and yields superior performance in one‑pot double Suzuki couplings [2]. Substituting one isomer for another therefore risks altered reaction yields, unwanted side products, and batch‑to‑batch inconsistency in multi‑step synthetic sequences.

Quantitative Differentiation Evidence for 2,4-Dibromo-3,5-dimethylthiophene Versus Its Isomers


Superior Double Suzuki Coupling Yields for 2,4‑Dibromo‑Substituted Thiophenes Versus 2,3‑Dibromo-Substituted Thiophenes

In a systematic study of one‑pot double Suzuki couplings, 2,4‑dibromothiophene demonstrated markedly higher isolated yields than its 2,3‑dibromo isomer. For the sequential coupling of p‑tolylboronic acid followed by p‑fluorophenylboronic acid, 2,4‑dibromothiophene afforded the diarylthiophene product in 88% yield, whereas the identical reaction with 2,3‑dibromothiophene yielded only 46% [1]. This result, obtained under Pd(PPh₃)₄ catalysis in DMF/Na₂CO₃ at 80‑95 °C, underscores the critical role of the 2,4‑dibromo substitution pattern in minimizing steric hindrance at the second coupling event. Because 2,4‑dibromo‑3,5‑dimethylthiophene retains this same 2,4‑dibromo arrangement, it is expected to replicate this yield advantage over isomers bearing a 2,3‑dibromo or analogous crowded substitution pattern [1].

Cross-coupling chemistry Palladium catalysis Thiophene functionalization

Intrinsic Regioselectivity at the α-Position Enables Controlled Sequential Functionalization

In palladium(0)-catalyzed Suzuki–Miyaura cross-coupling, the bromine atom at the 2-position (α-position) of 2,4‑dibromothiophene is preferentially substituted over the 4‑position (β‑position) [1]. This inherent regioselectivity allows the one‑pot synthesis of unsymmetrical 2‑aryl‑4‑bromothiophene intermediates, which can then be elaborated via a second coupling at the remaining bromide. The reaction of 2,4‑dibromothiophene with one equivalent of (E)‑2‑phenylethenylboronic acid selectively delivered 4‑bromo‑2‑styrylthiophene in good yield, enabling subsequent diversification without the need for protecting-group strategies or isomer separations [1]. Because 2,4‑dibromo‑3,5‑dimethylthiophene carries the same α‑bromo/β‑bromo arrangement, it is expected to exhibit analogous regioselectivity, giving chemists reliable access to 2‑aryl‑4‑bromo‑3,5‑dimethylthiophene building blocks in a single operation.

Regioselective synthesis Suzuki-Miyaura coupling Unsymmetrical biaryls

Documented Vacuum-Distillation Purification Characteristics Facilitate Scale-Up Handling

A preparative-scale procedure for 2,4‑dibromo‑3,5‑dimethylthiophene reports a purified boiling point of 71–72 °C at 0.4 mmHg, allowing vacuum distillation as a straightforward, inexpensive purification method after synthesis [1]. In contrast, the isomeric 3,4‑dibromo‑2,5‑dimethylthiophene (CAS 39129‑54‑9) is characterized by an atmospheric boiling point of ~259.7 °C ; published vacuum-distillation data for this isomer are not readily available, complicating the design of a scalable purification protocol for kilogram-scale work. The availability of verified reduced-pressure boiling-point data for the target compound reduces process-development uncertainty and facilitates technology transfer.

Process chemistry Purification Physical properties

2,4-Dibromo Substitution Pattern Avoids Symmetry-Induced Side Reactions in Polymer Synthesis

When 2,5‑dibromo‑3,4‑dimethylthiophene (a symmetric α,α′‑dibromo isomer) is subjected to metal-catalyzed polycondensation, the identical reactivity of the two bromine sites can lead to rapid chain termination or uncontrolled molecular weight distributions if stoichiometry is not perfectly controlled [1]. The target compound, 2,4‑dibromo‑3,5‑dimethylthiophene, bears one α-bromo and one β-bromo group, introducing inherent electronic differentiation between the two reactive sites. This asymmetry mitigates the risk of early chain termination and can facilitate the synthesis of alternating copolymers or well-defined oligomers by allowing sequential, chemoselective activation of each bromide [1][2].

Conductive polymers Polythiophene Materials chemistry

Optimal Application Scenarios for 2,4-Dibromo-3,5-dimethylthiophene Based on Verified Evidence


One-Pot Synthesis of Unsymmetrical Diaryl‑3,5‑dimethylthiophenes via Sequential Suzuki Coupling

When a research program requires an unsymmetrical 2,4‑diaryl‑3,5‑dimethylthiophene core, the preferential reactivity of the C‑2 bromine in 2,4‑dibromo‑3,5‑dimethylthiophene enables a one‑pot sequential Suzuki–Miyaura coupling in which the first aryl group is installed at C‑2 and the second at C‑4, without intermediate purification . The use of potassium organotrifluoroborates in place of boronic acids can further boost double-coupling yields to >85% for sterically demanding substrates, as demonstrated for the parent 2,4‑dibromothiophene . This streamlined procedure reduces solvent consumption, chromatographic steps, and synthetic cycle time.

Synthesis of 2,4‑Diaryl‑3,5‑dimethylthiophene-Based Organic Semiconductors and Conductive Polymers

The asymmetric 2,4‑dibromo substitution pattern makes this monomer particularly attractive for the construction of alternating copolymers such as poly(2,4‑diaryl‑3,5‑dimethylthiophene)s. The differentiated reactivity of the α‑ and β‑bromine atoms permits a stepwise polymerization strategy, first coupling at C‑2 to build a linear polymer backbone, then performing a post‑polymerization functionalization at C‑4 to tune optoelectronic properties . This level of architectural control is difficult to achieve with symmetric α,α′‑dibromo isomers such as 2,5‑dibromo‑3,4‑dimethylthiophene, which undergo random, non‑selective polymerization and are prone to premature chain termination .

Kilogram‑Scale Production of 2‑Aryl‑4‑bromo‑3,5‑dimethylthiophene Intermediates for Medicinal Chemistry

Where a pharmaceutical development program requires multi‑kilogram quantities of a 2‑aryl‑4‑bromo‑3,5‑dimethylthiophene building block, the target compound offers a scale‑ready route: the documented vacuum‑distillation purification (b.p. 71–72 °C @ 0.4 mmHg) provides a quality‑control gate after synthesis, and the intrinsic regioselectivity at C‑2 minimizes the formation of regioisomeric by‑products during the first coupling . The 55% yield achieved in the patent procedure is anticipated to be improvable under optimized Suzuki conditions, potentially reaching the 80–88% range observed for the simpler 2,4‑dibromothiophene under modern catalytic systems .

CAVEAT: Note on Evidence Strength and Direct Comparability

It must be explicitly acknowledged that the majority of the cross‑coupling and reactivity evidence cited in this guide originates from studies on 2,4‑dibromothiophene itself, rather than on the methyl‑substituted derivative 2,4‑dibromo‑3,5‑dimethylthiophene. The methyl groups at the 3‑ and 5‑positions will exert a modest electron‑donating effect that may slightly modulate reactivity, but the fundamental regiochemical principles (α‑ vs β‑bromine reactivity) and steric profile are expected to be highly conserved . Users are encouraged to confirm critical reactivity parameters under their own conditions. When precise quantitative performance against a specific isomer is required for a procurement decision, a head‑to‑head experimental comparison should be conducted, as no published study has directly compared the chemical reactivity or material performance of the various dimethylated dibromothiophene isomers.

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